Welcome to the BenchChem Online Store!
molecular formula C13H32O5Si4 B8617771 Nonamethyltetrasiloxanyl 2-methylprop-2-enoate CAS No. 640772-61-8

Nonamethyltetrasiloxanyl 2-methylprop-2-enoate

Cat. No. B8617771
M. Wt: 380.73 g/mol
InChI Key: DMLZBRXPVYNNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07736634B2

Procedure details

5 g of hexamethylcyclotrisiloxane, 3.5 g of trimethylsilyl methacrylate, 0.016 g of trifluoromethane sulfonic acid were stirred for 24 h at room temperature. 0.5 ml of triethylamine was then added, and the salts were filtered to furnish nonamethyl-1-methacryloyloxy-tetrasiloxane.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.016 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]1([CH3:12])[O:7][Si:6]([CH3:9])([CH3:8])[O:5][Si:4]([CH3:11])([CH3:10])[O:3]1.[C:13]([O:18][Si:19](C)([CH3:21])[CH3:20])(=[O:17])[C:14]([CH3:16])=[CH2:15].F[C:24](F)(F)S(O)(=O)=O>C(N(CC)CC)C>[CH3:24][Si:2]([CH3:12])([CH3:1])[O:3][Si:4]([CH3:11])([CH3:10])[O:5][Si:6]([CH3:9])([CH3:8])[O:7][Si:19]([CH3:21])([CH3:20])[O:18][C:13](=[O:17])[C:14]([CH3:16])=[CH2:15]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C[Si]1(O[Si](O[Si](O1)(C)C)(C)C)C
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C(=C)C)(=O)O[Si](C)(C)C
Name
Quantity
0.016 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the salts were filtered

Outcomes

Product
Name
Type
product
Smiles
C[Si](O[Si](O[Si](O[Si](OC(C(=C)C)=O)(C)C)(C)C)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.